3-(3,4-Methylenedioxyphenyl)phenol, 95%
CAS No.: 847822-74-6
Cat. No.: VC11703701
Molecular Formula: C13H10O3
Molecular Weight: 214.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 847822-74-6 |
---|---|
Molecular Formula | C13H10O3 |
Molecular Weight | 214.22 g/mol |
IUPAC Name | 3-(1,3-benzodioxol-5-yl)phenol |
Standard InChI | InChI=1S/C13H10O3/c14-11-3-1-2-9(6-11)10-4-5-12-13(7-10)16-8-15-12/h1-7,14H,8H2 |
Standard InChI Key | KGEKYTAWDXKUSK-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O |
Canonical SMILES | C1OC2=C(O1)C=C(C=C2)C3=CC(=CC=C3)O |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
The molecular formula of 3-(3,4-Methylenedioxyphenyl)phenol is C₁₃H₁₀O₃, with a molecular weight of 214.22 g/mol . The compound’s structure consists of a phenolic ring (C₆H₅OH) linked to a 3,4-methylenedioxyphenyl group (C₆H₃O₂CH₂) via a single bond at the meta position. The methylenedioxy moiety—a fused ring system of two oxygen atoms bridging carbons 3 and 4—imparts unique electronic and steric properties to the molecule, influencing its reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₀O₃ | |
Molecular Weight | 214.22 g/mol | |
Purity | 95% | |
Synonyms | 2-(1,3-Benzodioxol-5-yl)phenol | |
MFCD11933376 |
The compound’s synthetic analogs, such as 2-(3,4-Methylenedioxyphenyl)phenol, exhibit similar solubility profiles, typically dissolving in polar organic solvents like acetone, chloroform, and dimethylformamide (DMF) .
Synthesis and Purification
Synthetic Routes
The synthesis of methylenedioxy-containing phenols often involves Friedel-Crafts alkylation or Ullmann coupling to introduce the aryl group to the phenolic core. A representative method from recent literature involves:
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Mannich Reaction: Condensation of phenol derivatives with dimethylamine hydrochloride and paraformaldehyde under acidic conditions to form intermediate amino alcohols .
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Rearrangement and Functionalization: Treatment with perchloric acid in dichloromethane to induce regiospecific rearrangement, followed by purification via column chromatography .
For example, in the synthesis of mimosifoliol (a structurally related compound), 3-dimethylamino-1-phenylpropan-1-ol was subjected to HCl and thionyl chloride to yield chlorinated intermediates, which were further condensed with phenolic ethers . Similar strategies could be adapted for 3-(3,4-Methylenedioxyphenyl)phenol by modifying starting materials to target the meta-substituted isomer.
Purification and Quality Control
Achieving 95% purity typically requires column chromatography (ethyl acetate as eluent) and recrystallization from solvents like dichloromethane or acetone . Advanced techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy ensure batch consistency and structural verification .
Applications in Industrial and Biomedical Contexts
Industrial Uses
Research Frontiers and Challenges
Structural Optimization
Recent efforts in computational chemistry leverage density functional theory (DFT) to predict the electronic properties of methylenedioxy phenols, aiding in the design of derivatives with enhanced stability or bioactivity . For instance, autodocking studies on aryl vinyl ketones have identified key binding motifs for enzyme inhibition .
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